4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one was synthesized through a multi-step process. The initial step involved the synthesis of 6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one, a high-throughput screening (HTS) hit compound. [ [] ]
Subsequent steps involved the development of a 1,2-diaryl framework identified as a key structure for high binding affinity. Further optimization studies led to the synthesis of benzoxazin-3-one derivatives, including 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one, possessing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position. [ [] ]
The mechanism of action of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one, as a potential nonsteroidal mineralocorticoid receptor antagonist, involves its binding to the mineralocorticoid receptor. [ [] ] This binding prevents the natural ligand, aldosterone, from interacting with the receptor and activating downstream signaling pathways. [ [] ]
The primary application of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one explored in the provided papers is as a potential nonsteroidal mineralocorticoid receptor antagonist. [ [] ] Blocking the mineralocorticoid receptor could offer therapeutic benefits in managing cardiovascular diseases such as hypertension and congestive heart failure. [ [] ]
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4